BZO-CHMOXIZID, also known as CHM-MDA-19, is a synthetic cannabinoid compound that was first reported in 2008. It belongs to a class of substances known as OXIZIDs, which are characterized by their structural similarities to other synthetic cannabinoids like MDA-19. BZO-CHMOXIZID has gained attention for its psychoactive properties and potential applications in research and medicine. Its legal status varies by region, with recent regulations targeting its sale and distribution.
The compound is synthesized in laboratories and has been identified in various synthetic cannabis products since 2021, particularly following regulatory changes in China that did not encompass this specific group of cannabinoids. BZO-CHMOXIZID is a potent agonist at the cannabinoid receptor type 2 (CB2) and shows selectivity over the cannabinoid receptor type 1 (CB1), making it a subject of interest in pharmacological studies .
BZO-CHMOXIZID features a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for the compound is N-[(Z)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-ylidene]amino]benzamide. Its structural representation includes:
The compound's structural data can be represented using the following identifiers:
These identifiers are crucial for researchers looking to study the compound further or synthesize it in laboratory settings .
BZO-CHMOXIZID undergoes various chemical reactions typical of synthetic cannabinoids, including metabolic transformations in biological systems. It has been shown to be metabolized primarily through hydroxylation and N-dealkylation pathways.
In vitro studies have demonstrated that BZO-CHMOXIZID can be metabolized by human liver microsomes, leading to the formation of several metabolites. Key metabolic pathways include:
BZO-CHMOXIZID exerts its pharmacological effects primarily through interaction with cannabinoid receptors. It acts as an agonist at CB2 receptors, which are involved in various physiological processes including immune response modulation and pain sensation.
The binding affinity of BZO-CHMOXIZID at CB1 receptors is significantly lower than at CB2 receptors, with an effective concentration (EC50) of 84.6 nM at CB1 compared to 2.21 nM at CB2. This selectivity suggests potential therapeutic applications where modulation of CB2 activity may be beneficial without eliciting strong psychoactive effects associated with CB1 activation .
BZO-CHMOXIZID is typically encountered as a crystalline solid. It should be stored at low temperatures (around -20°C) to maintain stability.
Key chemical properties include:
BZO-CHMOXIZID has several scientific uses, particularly in research related to cannabinoid pharmacology. Its unique profile makes it a candidate for studies investigating:
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4